Cas no 350989-87-6 (Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate)

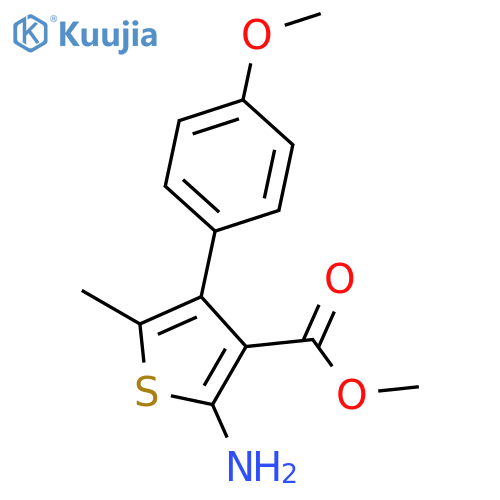

350989-87-6 structure

商品名:Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate

CAS番号:350989-87-6

MF:C14H15NO3S

メガワット:277.3388

MDL:MFCD01922228

CID:877301

Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate

- AC1LI5EH

- AK-968

- ALBB-001761

- CBMicro_030510

- CTK4H3563

- MolPort-001-632-974

- Oprea1_439725

-

- MDL: MFCD01922228

- インチ: InChI=1S/C14H15NO3S/c1-8-11(9-4-6-10(17-2)7-5-9)12(13(15)19-8)14(16)18-3/h4-7H,15H2,1-3H3

- InChIKey: FAFLAZLGMWVSFQ-UHFFFAOYSA-N

- ほほえんだ: CC1=C(C2=CC=C(C=C2)OC)C(=C(N)S1)C(=O)OC

計算された属性

- せいみつぶんしりょう: 277.07700

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 4

じっけんとくせい

- 密度みつど: 1.234

- ふってん: 407.9°C at 760 mmHg

- フラッシュポイント: 200.5°C

- 屈折率: 1.598

- PSA: 89.79000

- LogP: 3.68210

Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate セキュリティ情報

Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1252466-1g |

2-AMINO-4-(4-METHOXY-PHENYL)-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER |

350989-87-6 | 95% | 1g |

$185 | 2024-06-06 | |

| Chemenu | CM113755-5g |

methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate |

350989-87-6 | 95% | 5g |

$276 | 2021-08-06 | |

| Matrix Scientific | 029004-500mg |

Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate |

350989-87-6 | 500mg |

$126.00 | 2023-09-06 | ||

| Chemenu | CM113755-5g |

methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate |

350989-87-6 | 95% | 5g |

$*** | 2023-05-30 | |

| Enamine | EN300-7357325-0.25g |

methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate |

350989-87-6 | 95.0% | 0.25g |

$513.0 | 2025-03-11 | |

| Enamine | EN300-7357325-5.0g |

methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate |

350989-87-6 | 95.0% | 5.0g |

$1614.0 | 2025-03-11 | |

| Enamine | EN300-7357325-1.0g |

methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate |

350989-87-6 | 95.0% | 1.0g |

$557.0 | 2025-03-11 | |

| Enamine | EN300-7357325-2.5g |

methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate |

350989-87-6 | 95.0% | 2.5g |

$1089.0 | 2025-03-11 | |

| 1PlusChem | 1P00C5TI-5g |

2-AMINO-4-(4-METHOXY-PHENYL)-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER |

350989-87-6 | 95% | 5g |

$441.00 | 2025-02-25 | |

| 1PlusChem | 1P00C5TI-1g |

2-AMINO-4-(4-METHOXY-PHENYL)-5-METHYL-THIOPHENE-3-CARBOXYLIC ACID METHYL ESTER |

350989-87-6 | 95% | 1g |

$118.00 | 2025-02-25 |

Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate 関連文献

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

350989-87-6 (Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate) 関連製品

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)

- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)

- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1219803-20-9(4-PIPERIDINE-D9-CARBOXAMIDE)

- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:350989-87-6)Methyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate

清らかである:99%

はかる:5g

価格 ($):364.0